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Executive Summary
Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the retinoic

acid receptor-related orphan receptor gamma t (RORγt).[1][2] This transcription factor is a key

regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-

inflammatory cytokines, including Interleukin-17 (IL-17).[1][3] The IL-23/IL-17 signaling pathway

is a well-established driver of psoriasis pathogenesis.[4] By targeting RORγt, Cedirogant was

developed to disrupt this pathway and offer a novel oral treatment for moderate-to-severe

plaque psoriasis.[1][4]

Despite showing promising efficacy signals in early clinical trials, the development of

Cedirogant was discontinued.[5] The decision was based on findings from a 39-week

preclinical chronic toxicology study in dogs, which revealed a rapid decline in clinical condition,

significant body weight loss, and gastrointestinal issues.[5] This whitepaper provides a

comprehensive overview of the available preclinical and clinical data on Cedirogant, alongside

a discussion of the standard experimental protocols used to evaluate RORγt inverse agonists

for psoriasis.

Mechanism of Action and Therapeutic Rationale
Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of

keratinocytes and inflammation of the skin. The IL-23/IL-17 axis plays a central role in its
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pathophysiology. IL-23 promotes the expansion and maintenance of Th17 cells, which in turn

produce IL-17A and IL-17F.[1] These cytokines act on keratinocytes, leading to the production

of chemokines and antimicrobial peptides that recruit other immune cells and amplify the

inflammatory response.

RORγt is the master transcription factor for Th17 cell differentiation and is essential for the

production of IL-17.[3] As an inverse agonist, Cedirogant binds to RORγt and reduces its

transcriptional activity, thereby inhibiting Th17 cell function and suppressing the production of

IL-17.[1][3] This mechanism of action offered the potential for an oral therapy that could rival

the efficacy of injectable biologics targeting IL-17 or IL-23.[1]

Quantitative Data Summary
While detailed preclinical efficacy data for Cedirogant is not publicly available, extensive

pharmacokinetic and clinical efficacy data from Phase I and Phase II studies have been

published.

Table 1: Clinical Efficacy of Cedirogant in Moderate-to-
Severe Plaque Psoriasis (Phase IIb Study)[5][6]

Treatment Group (Once Daily) PASI 75 Achievement at Week 16

Placebo 0%

Cedirogant 75 mg 29%

Cedirogant 150 mg 8%

Cedirogant 375 mg 42%

Note: The Phase IIb study was terminated early, and the results should be interpreted with

caution.[5][6]

Table 2: Pharmacokinetic Parameters of Cedirogant in
Healthy Adults[7]
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Parameter Value

Mean Terminal Half-life (t½) 16 to 28 hours

Median Time to Maximum Plasma

Concentration (Tmax)
2 to 5 hours

Dose Proportionality

Dose-proportional after single doses; less than

dose-proportional for multiple daily doses

between 75 mg and 375 mg

Accumulation Ratios (75 mg - 375 mg q.d.) Approximately 1.2 to 1.8

Effect of Food Minimal

Table 3: Pharmacodynamic and Biomarker Data[8][9]
Parameter Finding

Serum IL-17A and IL-17F Levels
Decreased over time with 150 mg and 375 mg

doses

Ex vivo IL-17A Inhibition (Model-estimated)
Half-maximal inhibitory concentration (IC50) of

0.56 mg/L

Maximum Inhibition of ex vivo IL-17A (Imax) 0.76 (76%)

Experimental Protocols for Preclinical Evaluation of
RORγt Inverse Agonists
The following sections describe the likely experimental methodologies that would have been

employed in the preclinical assessment of Cedirogant, based on standard practices for this

class of compounds.

In Vitro Assays: IL-17A Secretion Assay
Objective: To determine the in vitro potency of a RORγt inverse agonist in inhibiting IL-17A

production from primary human T-cells.

Methodology:
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Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human

donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then purified

from the PBMCs by magnetic-activated cell sorting (MACS).

Cell Culture and Differentiation: Purified CD4+ T-cells are cultured in a medium containing

anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. The cells are

cultured under Th17 polarizing conditions, which includes the addition of IL-1β, IL-6, IL-23,

and anti-IFN-γ and anti-IL-4 antibodies.

Compound Treatment: The differentiating Th17 cells are treated with various concentrations

of the RORγt inverse agonist (e.g., Cedirogant) or a vehicle control (e.g., DMSO).

Cytokine Measurement: After a defined incubation period (e.g., 3-5 days), the cell culture

supernatants are collected. The concentration of IL-17A in the supernatant is quantified using

an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The IL-17A concentrations are plotted against the compound concentrations,

and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear

regression model.

In Vivo Models: IL-23-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of an orally administered RORγt inverse agonist in a

mouse model of psoriasis-like skin inflammation.

Methodology:

Animal Model: C57BL/6 mice are typically used for this model.

Induction of Psoriasis-like Phenotype: A solution of recombinant mouse IL-23 is injected

intradermally into the ear of each mouse daily or every other day for a specified period (e.g.,

14-28 days). This induces a psoriasis-like phenotype characterized by erythema, scaling,

and ear thickening.

Compound Administration: The RORγt inverse agonist is formulated for oral gavage and

administered daily to the treatment groups at various dose levels. A vehicle control group

receives the formulation without the active compound.
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Efficacy Assessment:

Clinical Scoring: The severity of the skin inflammation is assessed regularly using a

scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating

erythema, scaling, and skin thickness. Ear thickness is measured daily using a digital

caliper.

Histology: At the end of the study, ear tissue is collected, fixed in formalin, and embedded

in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess epidermal

acanthosis (thickening) and inflammatory cell infiltration.

Biomarker Analysis: Skin tissue can be homogenized to measure the levels of pro-

inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or quantitative PCR. Draining lymph

nodes can also be collected to analyze the Th17 cell population by flow cytometry.

Data Analysis: Statistical comparisons are made between the vehicle-treated and

compound-treated groups for all efficacy endpoints.

Visualizations: Signaling Pathways and
Experimental Workflows
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Caption: IL-23/IL-17 signaling pathway in psoriasis and the point of intervention for

Cedirogant.
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Caption: A representative experimental workflow for the preclinical evaluation of a psoriasis

drug candidate.

Conclusion
Cedirogant represented a promising oral therapeutic strategy for psoriasis by targeting the

core of the inflammatory cascade through RORγt inhibition. While its development was halted

due to preclinical safety concerns, the available clinical data underscores the potential of this

mechanism. The methodologies outlined in this whitepaper provide a framework for the

preclinical evaluation of future RORγt inverse agonists, a class of molecules that continues to

be of high interest for the treatment of autoimmune diseases. The journey of Cedirogant
serves as a critical case study, emphasizing the importance of thorough and long-term

preclinical toxicology studies in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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